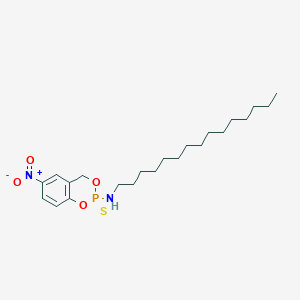
6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide, also known as NBDA-2S, is a synthetic compound that has gained attention for its potential use in scientific research. The compound is a member of the benzodioxaphosphorin family, which has been studied for its various biological properties. NBDA-2S has shown promise in several areas of research, including as an anti-cancer agent and as a tool for studying the function of certain proteins.
Mécanisme D'action
The mechanism of action of 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide as an anti-cancer agent is not fully understood. However, it is thought to induce apoptosis in cancer cells by activating the mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria, which triggers a cascade of events leading to cell death. 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has also been shown to inhibit the activity of protein kinase C by binding to the enzyme's regulatory domain.
Effets Biochimiques Et Physiologiques
In addition to its anti-cancer and protein kinase C inhibitory effects, 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of phospholipase A2, an enzyme involved in inflammation. It has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide for lab experiments is its specificity for certain proteins. Because it has been shown to bind to and inhibit the activity of protein kinase C, it can be used as a tool for studying the function of this enzyme. However, one limitation of 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the mechanism of action of the compound and to evaluate its efficacy in animal models. Another area of interest is its potential as a tool for studying protein kinase C function. Future studies could focus on identifying other proteins that 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide binds to and inhibits, as well as developing more soluble analogs of the compound for use in experiments.
Méthodes De Synthèse
The synthesis of 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide involves several steps, starting with the reaction of 2,3-dihydroxybenzoic acid with pentadecylamine to form an amide intermediate. This intermediate is then reacted with phosphorus oxychloride to form the benzodioxaphosphorin ring system. Finally, nitration and sulfonation reactions are carried out to introduce the desired functional groups.
Applications De Recherche Scientifique
6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has been studied for its potential as an anti-cancer agent. In vitro studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of several types of cancer cells, including breast and lung cancer cells. In addition, 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has been studied for its potential as a tool for studying the function of certain proteins. Specifically, it has been shown to bind to and inhibit the activity of protein kinase C, a key signaling molecule in many cellular processes.
Propriétés
Numéro CAS |
130365-35-4 |
|---|---|
Nom du produit |
6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide |
Formule moléculaire |
C22H37N2O4PS |
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
6-nitro-N-pentadecyl-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinin-2-amine |
InChI |
InChI=1S/C22H37N2O4PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-29(30)27-19-20-18-21(24(25)26)15-16-22(20)28-29/h15-16,18H,2-14,17,19H2,1H3,(H,23,30) |
Clé InChI |
FGYRTSTYZUABEV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCNP1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCCCCCCCCNP1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Synonymes |
6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



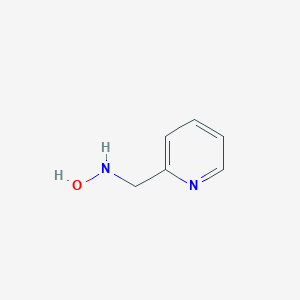
![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)
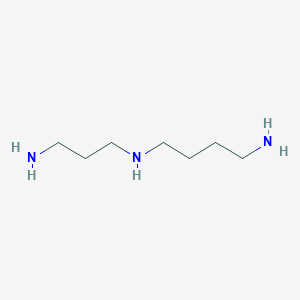

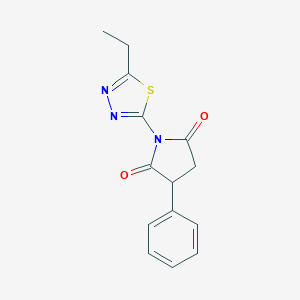
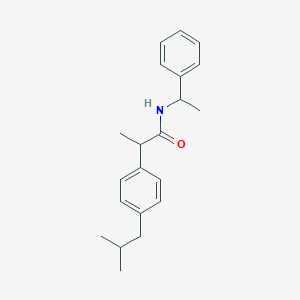
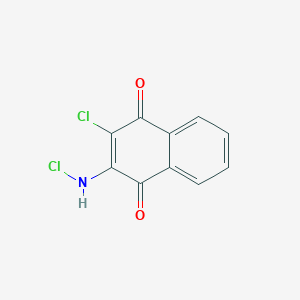
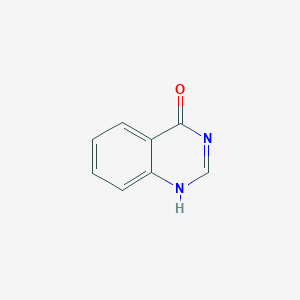
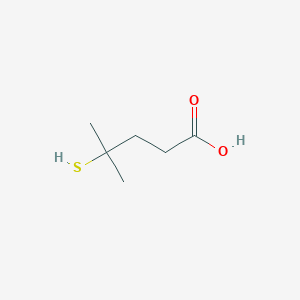
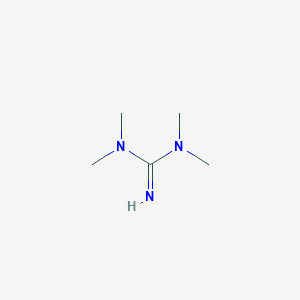
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B143057.png)
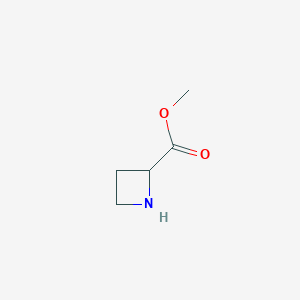

![2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride](/img/structure/B143069.png)